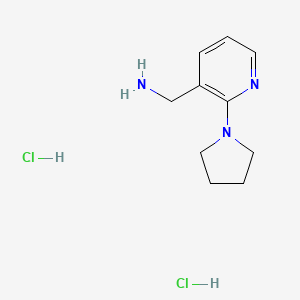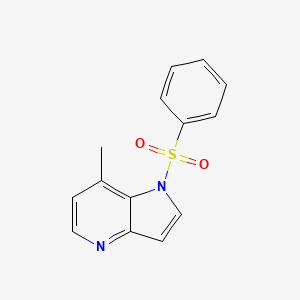
1-Benzenesulfonyl-7-methyl-4-azaindole
Vue d'ensemble
Description
1-Benzenesulfonyl-7-methyl-4-azaindole is a compound that belongs to the class of azaindoles, which are heterocyclic compounds containing a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug discovery and development. The presence of the benzenesulfonyl group and the methyl group at specific positions on the azaindole scaffold can influence its biological activity and chemical properties.
Méthodes De Préparation
The synthesis of 1-Benzenesulfonyl-7-methyl-4-azaindole typically involves several steps, starting from readily available starting materials. One common synthetic route involves the use of a bromine atom as a placeholder for one of the carbon atoms in the pyridine ring. This bromine atom is removed during the final reductive cyclization step, leading to the formation of the azaindole ring . The reaction conditions often include catalytic hydrogenation and the use of specific reagents to ensure diastereoselectivity and high yields.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-Benzenesulfonyl-7-methyl-4-azaindole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzenesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various sulfonyl chlorides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzenesulfonyl-7-methyl-4-azaindole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Benzenesulfonyl-7-methyl-4-azaindole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a kinase inhibitor by binding to the kinase hinge region, thereby blocking the enzyme’s activity . The presence of the benzenesulfonyl group and the methyl group can influence its binding affinity and selectivity for different targets. The compound’s effects are mediated through various molecular pathways, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
1-Benzenesulfonyl-7-methyl-4-azaindole can be compared with other similar compounds, such as:
7-Azaindole: A parent compound with a similar structure but lacking the benzenesulfonyl and methyl groups.
4-Azaindole: Another isomer with the nitrogen atom in a different position.
Benzenesulfonyl-4-azaindole: A compound with the benzenesulfonyl group at a different position, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other azaindole derivatives.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-7-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-7-9-15-13-8-10-16(14(11)13)19(17,18)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBVHQPSZAEYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


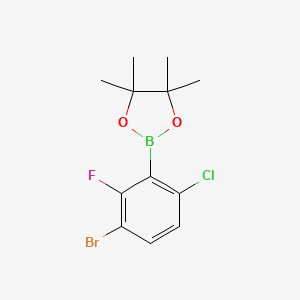
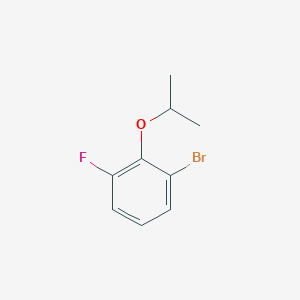
![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)
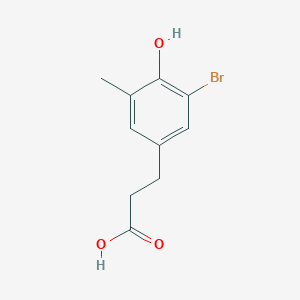
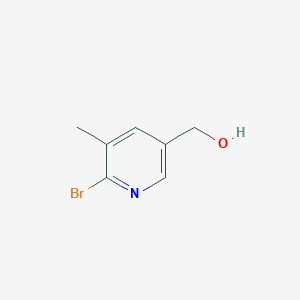
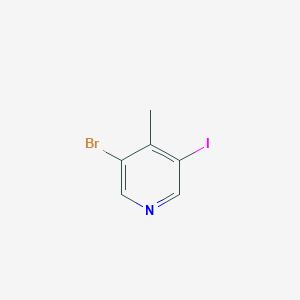
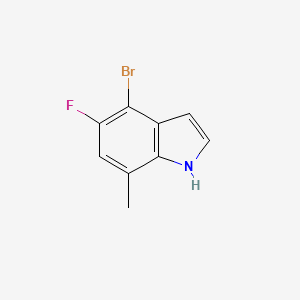
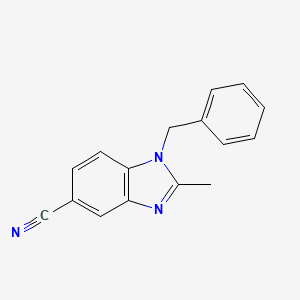
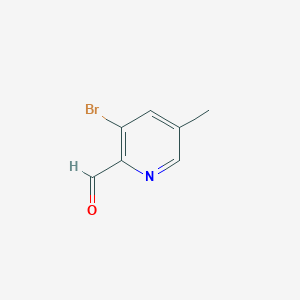
![8-Bromo-6-methyltetrazolo[1,5-a]pyridine](/img/structure/B1528148.png)

![Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate](/img/structure/B1528152.png)
![1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine](/img/structure/B1528153.png)
